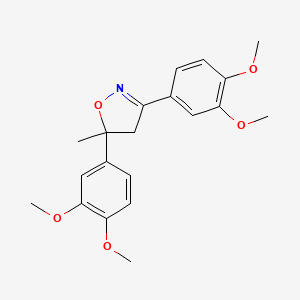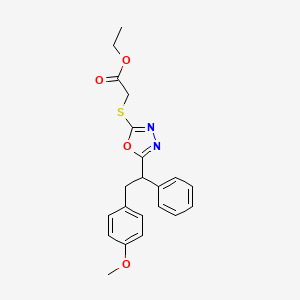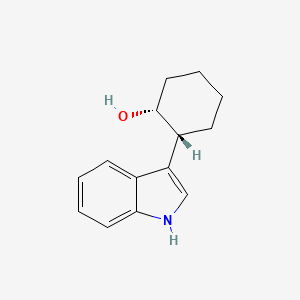
(1R,2R)-2-(1H-Indol-3-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-2-(1H-indol-3-yl)cyclohexanol is a compound that features an indole moiety attached to a cyclohexanol ring Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-(1H-indol-3-yl)cyclohexanol typically involves the functionalization of indole derivatives. One common method is the base-promoted fused β-carboline formation from 2-(1H-indol-3-yl)cyclohexan-1-ones, aldehydes, and ammonium salts . This cascade reaction uses ammonium salts as a nitrogen source and plays a crucial role in selectivity control.
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale organic synthesis techniques. These methods may include catalytic processes, such as the use of palladium catalysts in Sonogashira reactions, to achieve the desired functionalization of the indole ring .
Chemical Reactions Analysis
Types of Reactions
Cis-2-(1H-indol-3-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve acidic or basic catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various functionalized indole derivatives, which can be further utilized in pharmaceutical and synthetic applications .
Scientific Research Applications
Cis-2-(1H-indol-3-yl)cyclohexanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cis-2-(1H-indol-3-yl)cyclohexanol involves its interaction with various molecular targets. The indole moiety is known to bind with high affinity to biological targets, influencing pathways related to cell signaling and metabolism. This binding can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Serotonin: A neurotransmitter involved in mood regulation.
Uniqueness
Cis-2-(1H-indol-3-yl)cyclohexanol is unique due to its specific structure, which combines the indole moiety with a cyclohexanol ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
68221-97-6 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(1R,2R)-2-(1H-indol-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H17NO/c16-14-8-4-2-6-11(14)12-9-15-13-7-3-1-5-10(12)13/h1,3,5,7,9,11,14-16H,2,4,6,8H2/t11-,14-/m1/s1 |
InChI Key |
SKDNUUCJZZOOGZ-BXUZGUMPSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C2=CNC3=CC=CC=C32)O |
Canonical SMILES |
C1CCC(C(C1)C2=CNC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,6-Dimethyl-5-phenyl-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12917817.png)
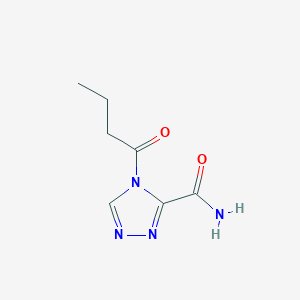


![5-Fluoro-3,3,4,4-tetramethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12917853.png)


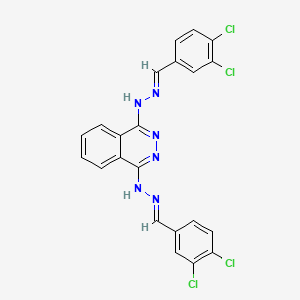
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
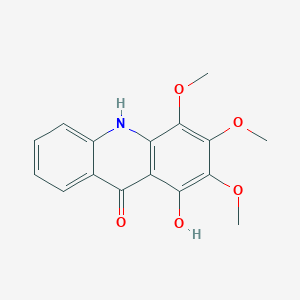
![5-Amino-2-{[(pyridin-4-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917896.png)
![N-cyclohexyl-2-methyl-5-[4-(trifluoromethyl)phenyl]pyrimidin-4-amine](/img/structure/B12917906.png)
